![molecular formula C21H24N2O2 B4618449 3-[3-(2-叔丁基苯氧基)丙基]-4(3H)-喹唑啉酮](/img/structure/B4618449.png)
3-[3-(2-叔丁基苯氧基)丙基]-4(3H)-喹唑啉酮
描述
Quinazolinones are a class of compounds with a diverse range of biological activities and represent an important scaffold in medicinal chemistry. They are known for their antioxidant, anticancer, antiviral, and other pharmacological properties.
Synthesis Analysis
- Quinazolinones can be synthesized using various methods. A notable method involves a tert-butyl hydroperoxide/K3PO4-promoted oxidative cyclization, enabling the facile synthesis of functionalized quinazolin-4(3H)-ones from commercially available isatins and amidine hydrochlorides at room temperature (Jia et al., 2016).
- Another synthesis method involves lithiation of quinazolinones, which has been successfully used for creating various 2-substituted derivatives (Smith et al., 1996).
Molecular Structure Analysis
- Quinazolinone compounds often have a complex molecular structure with multiple substituents, influencing their biological activities. For instance, the structure–antioxidant activity relationships have been studied in quinazolinones, indicating that certain substituents significantly enhance antioxidant activity (Mravljak et al., 2021).
Chemical Reactions and Properties
- Quinazolinones can undergo various chemical reactions, including lithiation, which allows for the synthesis of diverse derivatives (Smith et al., 1996).
- The compound's specific chemical reactions largely depend on its substituents and molecular structure.
Physical Properties Analysis
- The physical properties of quinazolinones, such as solubility and melting point, can vary depending on the substituents attached to the quinazolinone ring.
- Detailed physical properties specific to 3-[3-(2-tert-butylphenoxy)propyl]-4(3H)-quinazolinone are not explicitly mentioned in the available literature.
Chemical Properties Analysis
- Quinazolinones exhibit a range of chemical properties, including antioxidant activity, which is enhanced by specific substituents such as hydroxyl or methoxy groups (Mravljak et al., 2021).
- Their reactivity in chemical synthesis, such as lithiation and cyclization reactions, makes them versatile for creating various pharmacologically active compounds (Smith et al., 1996).
科学研究应用
抗氧化特性
喹唑啉酮因其强大的抗氧化特性而广受关注。一项研究合成了两系列 2-取代喹唑啉-4(3H)-酮,并使用各种检测方法评估了它们的抗氧化活性。苯环上羟基的存在,特别是邻位或对位,显著增强了抗氧化活性。这些衍生物还表现出金属螯合特性,表明它们在对抗氧化应激相关疾病方面具有潜力 (Mravljak 等人,2021)。
广泛的生物学应用
喹唑啉酮骨架与广泛的生物活性相关,包括抗疟疾、抗肿瘤、抗惊厥、杀真菌、抗菌和抗炎作用。这突出了它们在药物化学和药物开发中的重要性 (He 等人,2014)。
缓蚀作用
最近的研究探索了喹唑啉酮衍生物在酸性环境中作为低碳钢缓蚀剂的应用。这些化合物在钢表面有效形成一层保护层,展示了它们在工业应用中延长金属部件寿命的效用 (Errahmany 等人,2020)。
镇痛活性
据报道,一些喹唑啉酮衍生物具有显着的镇痛活性。这一发现表明它们作为疼痛管理药物的潜力,突出了喹唑啉酮在治疗应用中的多功能性 (Osarodion,2023)。
荧光化学传感器
喹唑啉酮衍生物已被用作氟离子载体,用于开发灵敏的光化学传感器。这些传感器表现出高选择性和灵敏度,特别是用于检测 Fe3+ 离子,突出了它们在环境监测和分析化学中的应用 (Zhang 等人,2007)。
发光材料和生物成像
喹唑啉酮因其发光特性而备受关注,使其成为荧光探针、生物成像试剂和发光材料的有希望的候选者。它们出色的生物相容性、低毒性和高效率对于生物成像和开发环境敏感探针的应用特别有利 (Xing 等人,2021)。
属性
IUPAC Name |
3-[3-(2-tert-butylphenoxy)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-21(2,3)17-10-5-7-12-19(17)25-14-8-13-23-15-22-18-11-6-4-9-16(18)20(23)24/h4-7,9-12,15H,8,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULLEMHXDLAXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



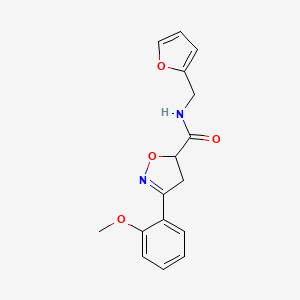
![1-(4-chlorobenzyl)-4-[4-(2-chlorobenzyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4618380.png)

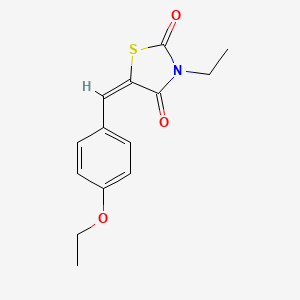
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4618393.png)
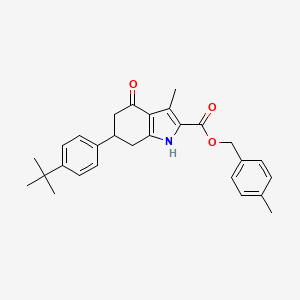
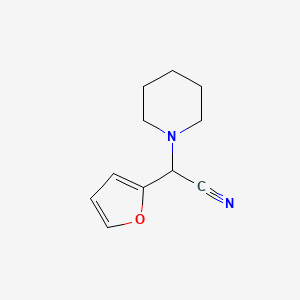
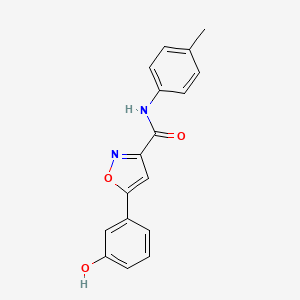
![N-benzyl-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4618423.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4618428.png)
![dimethyl 5-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4618433.png)

![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B4618445.png)
![3-{2-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl}phenol](/img/structure/B4618461.png)